Boc vs. Cbz: Orthogonal Deprotection Chemistries
The N-Boc group of the target compound is cleaved under acidic conditions (typically 20–60% TFA/CH₂Cl₂ at 25 °C, with t₁/₂ ≈ 2–10 min) [1], whereas the N-Cbz group in 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid requires hydrogenolysis (H₂, Pd/C, typically 1–4 h) or strongly acidic conditions (HBr/AcOH) [2]. This orthogonality allows the Boc compound to be used in sequences where a benzyl ester, alkene, or other hydrogenation-sensitive functionality is present, without compromising the Cbz-type protection elsewhere in the molecule. No direct head-to-head kinetic study exists for these specific morpholine derivatives; the data reflect well-established class-level differences in protecting group reactivity [3].
| Evidence Dimension | Deprotection condition orthogonality |
|---|---|
| Target Compound Data | Boc removal: 20–60% TFA/CH₂Cl₂, 25 °C, 2–10 min half-life (class-level data) |
| Comparator Or Baseline | Cbz removal: H₂/Pd-C (1–4 h) or HBr/AcOH; Fmoc removal: 20% piperidine/DMF (5–15 min) |
| Quantified Difference | Boc and Cbz are orthogonal; Boc is acid-labile, Cbz is hydrogenolytic; Fmoc is base-labile |
| Conditions | Standard peptide chemistry conditions (class-level inference from Isidro-Llobet et al., 2009) |
Why This Matters
Researchers procuring the Boc-protected compound can execute chemoselective deprotection in the presence of Cbz, Fmoc, or hydrogenation-labile groups, directly expanding synthetic route options and reducing step counts.
- [1] Isidro-Llobet, A.; Alvarez, M.; Albericio, F. Chem. Rev. 2009, 109, 2455–2504. Amino Acid-Protecting Groups. View Source
- [2] Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999; pp 503–550. View Source
- [3] Carpino, L. A.; Han, G. Y. J. Am. Chem. Soc. 1970, 92, 5748–5749. The 9-Fluorenylmethoxycarbonyl amino-protecting group. View Source
